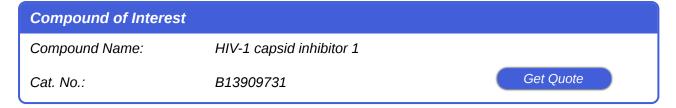


# A Technical Guide to the Druggable Pockets of the HIV-1 Capsid Protein

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For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and viable target for antiretroviral therapy. Its central role in multiple stages of the viral lifecycle, from uncoating and nuclear import to assembly and maturation, presents a wealth of opportunities for therapeutic intervention. This in-depth technical guide provides a comprehensive exploration of the druggable pockets within the HIV-1 capsid protein, detailing the molecular interactions, the inhibitors that target them, and the experimental methodologies used to characterize these interactions.

## **Overview of the HIV-1 Capsid Protein Structure**

The HIV-1 capsid is a conical shell composed of approximately 1,500 CA protein monomers arranged into ~200–250 hexamers and 12 pentamers.[1] Each CA monomer consists of two independently folded domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible linker. The stability and plasticity of the capsid are crucial for its function, and these properties are dictated by the intricate network of intra- and inter-subunit interactions.

# Key Druggable Pockets of the HIV-1 Capsid

Several distinct pockets on the surface of the CA protein have been identified as sites for therapeutic intervention. These pockets are often located at interfaces between CA monomers, making them critical for capsid assembly, stability, and interaction with host cell factors.



# The NTD-CTD Intersubunit Pocket (The "PF74/Lenacapavir" Pocket)

This is arguably the most well-characterized and clinically relevant druggable pocket on the HIV-1 capsid. It is a deep hydrophobic pocket formed at the interface between the NTD of one CA monomer and the CTD of an adjacent monomer within a hexamer.[2][3] This site is also the binding location for essential host factors like Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153), which are crucial for nuclear import and integration. [1][2]

Inhibitors targeting this pocket can have a dual mechanism of action: they can destabilize the incoming capsid during early-stage infection and interfere with capsid assembly and maturation during the late stage.

#### **Key Inhibitors:**

- Lenacapavir (GS-6207): A first-in-class, long-acting capsid inhibitor approved for the treatment of multidrug-resistant HIV-1.[4][5] It exhibits picomolar potency and works by hyper-stabilizing the capsid, leading to premature uncoating failure.[6]
- GS-CA1: A potent capsid inhibitor that, like Lenacapavir, stabilizes the HIV-1 core and inhibits the interaction with host factors.[1][7]
- PF-3450074 (PF74): An extensively studied small molecule that binds to this pocket and has been instrumental in its characterization.[2][8] PF74 has been shown to accelerate uncoating of the HIV-1 core.[1]

## The CAP-1 Binding Site

This pocket is located at the base of the NTD helical bundle and is an induced-fit pocket, meaning it forms upon ligand binding.[9] The binding of inhibitors to this site can distort the conformation of the CA protein, thereby interfering with capsid assembly.

#### Key Inhibitor:

• CAP-1: One of the first small molecules identified to inhibit HIV-1 capsid assembly.[10] It has been shown to cause the formation of aberrant, non-infectious virions.



## The BI-2 Binding Site

This site is located on the outer surface of the NTD, between helices 4 and 7.[9][11] Inhibitors targeting this pocket have been shown to reduce the stability of the capsid and inhibit HIV-1 replication.

#### Key Inhibitors:

• BI-1 and BI-2: These pyrrolopyrazolone compounds bind to this site and inhibit a post-entry step of viral replication, likely by stabilizing the viral capsid.[11] Resistance mutations to these compounds map to this binding pocket.[12]

## The Benzimidazole Binding Site

A unique binding site located at the apex of the NTD helical bundle has been identified for a series of benzimidazole inhibitors.[13] This site is distinct from the other characterized inhibitor binding sites.

### The CTD Dimerization Interface

The dimerization of the CTD is a critical step in capsid assembly. Peptides and small molecules that bind to the hydrophobic groove on the CTD can inhibit this dimerization and, consequently, capsid formation.

#### Key Inhibitor:

 Capsid Assembly Inhibitor (CAI) peptide: A 12-mer peptide that binds to a conserved hydrophobic groove of the CTD and inhibits virus assembly in vitro.[14]

# **Quantitative Data on Inhibitor Binding**

The following tables summarize the available quantitative data for the binding of various inhibitors to the HIV-1 capsid protein.

Table 1: Binding Affinities (Kd) of Inhibitors to HIV-1 Capsid Protein



Inhibitor	Binding Site	Method	Kd (μM)	Reference
Lenacapavir (GS-6207)	NTD-CTD Intersubunit Pocket	SPR	~0.0002 (to hexamers), ~0.002 (to monomers)	[15]
Lenacapavir (Q67H mutant)	NTD-CTD Intersubunit Pocket	SPR	5-fold reduction in affinity	[4]
Lenacapavir (N74D mutant)	NTD-CTD Intersubunit Pocket	SPR	-	[4]
PF74	NTD-CTD Intersubunit Pocket	-	-	
BI-2	BI-2 Binding Site	-	1.2	[8]
Compound 34	NTD-NTD Interface	SPR	11.8 ± 4.7	[16]
СурА	CypA Binding Loop	SPR	19 - 21.8	[17][18]

Table 2: Antiviral Activity of Capsid Inhibitors



Inhibitor	EC50	Cell Type	Reference
Lenacapavir (GS- 6207)	5-50 nM (reverse transcription), 0.5-5 nM (nuclear import), 0.05-0.5 nM (integration)	Cell culture assays	[4]
GS-CA1	-	-	
PF74	-	-	_
BI-1	7.5 ± 2.1 μM	Multiple-round infection	[10]
BI-2	1.4 ± 0.66 μM	Multiple-round infection	[10]
Compound 34	-	PBMCs	[16]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to identify and characterize druggable pockets on the HIV-1 capsid protein.

## X-Ray Crystallography of CA-Inhibitor Complexes

Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid protein in complex with a small molecule inhibitor.

#### Methodology:

- Protein Expression and Purification:
  - The gene encoding the HIV-1 CA protein (full-length or specific domains like the NTD) is cloned into an expression vector (e.g., pET-11a) and transformed into E. coli (e.g., BL21(DE3)).
  - Protein expression is induced with IPTG, and cells are harvested and lysed.



 The CA protein is purified using a series of chromatography steps, such as ion exchange, hydrophobic interaction, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

#### Crystallization:

- The purified CA protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
- The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
- Crystallization screening is performed using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or custom-made screens.
- Crystals are optimized by varying the precipitant concentration, pH, temperature, and protein-to-inhibitor ratio.
- Data Collection and Structure Determination:
  - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
  - X-ray diffraction data are collected at a synchrotron source.
  - The data are processed, and the structure is solved by molecular replacement using a known CA structure as a search model.
  - The inhibitor is manually fitted into the electron density map, and the structure is refined to high resolution.[19][20]

# Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Objective: To identify the binding site of a ligand on the HIV-1 capsid protein in solution.

#### Methodology:

• Sample Preparation:



- Uniformly <sup>15</sup>N-labeled (or <sup>13</sup>C, <sup>15</sup>N-labeled) HIV-1 CA protein is expressed and purified.
- The protein is buffer-exchanged into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH).
- A stock solution of the inhibitor is prepared in the same buffer, often with a small percentage of a deuterated solvent like DMSO-d6 to avoid interfering signals.

#### NMR Titration:

- A 2D <sup>1</sup>H-<sup>15</sup>N HSQC spectrum of the <sup>15</sup>N-labeled CA protein is recorded. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.
- The inhibitor is titrated into the protein sample in increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).
- A <sup>1</sup>H-<sup>15</sup>N HSQC spectrum is acquired at each titration point.

#### • Data Analysis:

- The chemical shift perturbations (CSPs) of the backbone amide peaks are monitored upon ligand addition.
- Residues exhibiting significant CSPs are mapped onto the 3D structure of the CA protein
  to identify the binding site.[13][21][22] The magnitude of the CSP can also be used to
  estimate the binding affinity (Kd).

# Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid protein, including the binding affinity (Kd), enthalpy ( $\Delta$ H), and entropy ( $\Delta$ S).

#### Methodology:

Sample Preparation:



- Purified HIV-1 CA protein and the inhibitor are prepared in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., phosphate buffer).
- The concentrations of the protein and inhibitor are accurately determined.

#### ITC Experiment:

- The CA protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.
- A series of small injections of the inhibitor are made into the protein solution while the heat change upon binding is measured.
- A control experiment is performed by injecting the inhibitor into the buffer alone to account for the heat of dilution.

#### Data Analysis:

- The heat of binding for each injection is integrated and plotted against the molar ratio of inhibitor to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.[10][14][23][24][25] The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

### In Vitro HIV-1 Capsid Assembly Assay

Objective: To assess the effect of inhibitors on the assembly of HIV-1 CA protein into capsid-like particles.

#### Methodology:

- Protein Preparation:
  - Purified HIV-1 CA protein is prepared at a high concentration in a low-salt buffer.
- Assembly Reaction:



- o Capsid assembly is initiated by adding a high concentration of NaCl to the protein solution.
- The reaction is carried out in the presence and absence of the test inhibitor at various concentrations.
- Assembly is monitored over time by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 350 nm).[2][26]
- · Analysis of Assembly Products:
  - The morphology of the assembled particles is visualized by negative-stain electron microscopy.
  - The amount of assembled polymer can be quantified by pelleting the assembled capsids through a sucrose cushion and analyzing the pellet and supernatant fractions by SDS-PAGE.[27]

## Phenotypic Cell-Based HIV-1 Replication Assay

Objective: To determine the antiviral activity of a capsid inhibitor in a cell culture model of HIV-1 infection.

#### Methodology:

- · Cell Culture and Virus Production:
  - A suitable cell line (e.g., MT-4, TZM-bl) or primary cells (e.g., PBMCs) are cultured.
  - Replication-competent or single-cycle HIV-1 reporter viruses (e.g., expressing luciferase or GFP) are produced by transfecting producer cells (e.g., HEK293T) with a proviral DNA construct.
- Infection and Drug Treatment:
  - Target cells are infected with the virus in the presence of serial dilutions of the test inhibitor.
  - The infection is allowed to proceed for a defined period (e.g., 48-72 hours).

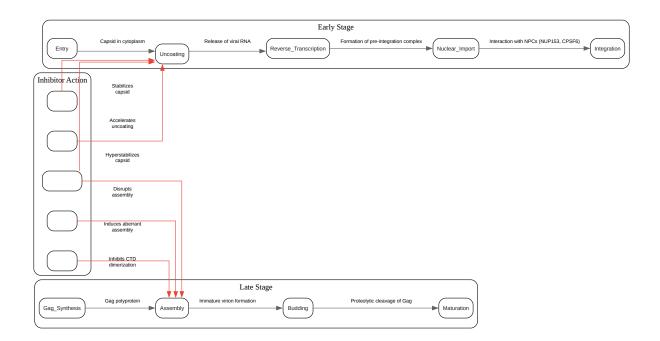


- · Measurement of Viral Replication:
  - The extent of viral replication is quantified by measuring the reporter gene activity (luciferase or GFP) or by measuring the amount of a viral protein (e.g., p24) in the culture supernatant by ELISA.
  - The 50% effective concentration (EC50) of the inhibitor is calculated from the doseresponse curve.[3][28][29]

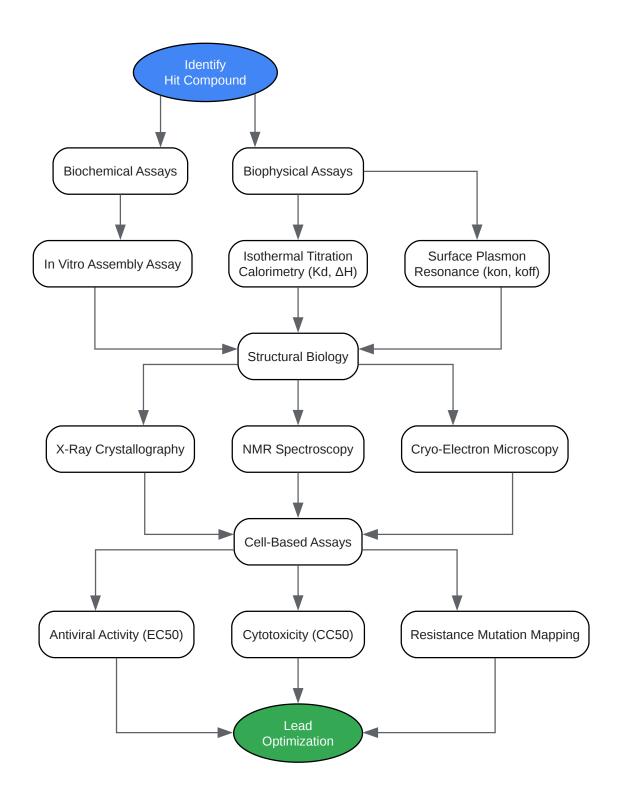
# **Visualizations**

The following diagrams illustrate key concepts and workflows related to the exploration of druggable pockets in the HIV-1 capsid protein.

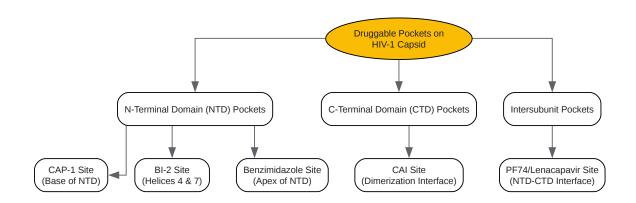












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